molecular formula C12H13ClN2OS B2414881 N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)butanamide CAS No. 906783-78-6

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)butanamide

Cat. No.: B2414881
CAS No.: 906783-78-6
M. Wt: 268.76
InChI Key: ZOIYDSWUIMTXPS-UHFFFAOYSA-N
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Description

“N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)butanamide” is a chemical compound that has been studied for its potential pharmacological properties . It is a derivative of benzothiazole, a heterocyclic compound with a bicyclic structure, which consists of the fusion of benzene and thiazole .


Synthesis Analysis

The synthesis of benzothiazole derivatives, including “this compound”, often involves various synthetic pathways such as diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . For instance, one synthesis method involves dissolving the compound and an appropriate aromatic acid in phosphorus oxychloride and refluxing for 20 hours .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a benzothiazole ring, which is a bicyclic structure consisting of a benzene ring fused to a thiazole ring . The compound also contains a butanamide group attached to the benzothiazole ring .


Chemical Reactions Analysis

The chemical reactions involving “this compound” and similar compounds are often studied in the context of their potential pharmacological applications . For instance, these compounds have been evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities .

Scientific Research Applications

Dipeptidyl Peptidase IV Inhibition

Novel series of compounds incorporating the benzothiazole group, including derivatives similar to N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)butanamide, have been synthesized and evaluated for their dipeptidyl peptidase IV (DPP-IV) inhibitory activity. These compounds have shown potent DPP-IV inhibitory activity, making them potential candidates for the treatment of type 2 diabetes. Oral administration of these derivatives reduced blood glucose excursion in oral glucose tolerance tests, highlighting their significance in diabetes management (Nitta et al., 2008).

Antimicrobial Applications

Compounds similar to this compound have been prepared and evaluated for their in vitro antimicrobial screening against a variety of bacterial and fungal species. These studies reveal that some derivatives exhibit comparable efficacy to standard drugs, indicating their potential utility in combating microbial infections (Patel & Shaikh, 2010).

Luminescence and White Light Emission

Benzothiazole derivatives demonstrate unique luminescent properties, making them suitable for applications in white light emission. Structurally similar compounds to this compound have been shown to exhibit bright blue-violet, green, and orange emission in aggregated states. By doping these compounds into a polymer matrix at specific proportions, white light with saturated chromaticity coordinates can be achieved, offering a flexible and straightforward approach to fabricating white-light-emitting devices (Lu et al., 2017).

Anticonvulsant and Psychotropic Activities

Further research into this compound and related compounds has explored their potential anticonvulsant and psychotropic activities. These studies suggest that such compounds possess marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, and NO-induction ability concerning tumor cell lines. This highlights the therapeutic potential of benzothiazole derivatives in the treatment of neurological disorders and their possible application in cancer therapy (Zablotskaya et al., 2013).

Future Directions

The future directions for the study of “N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)butanamide” and similar compounds could involve further exploration of their potential pharmacological properties. This could include more detailed studies of their mechanisms of action, as well as investigations into their potential applications in the treatment of various diseases .

Mechanism of Action

Target of Action

Similar compounds have been shown to interact withcyclo-oxygenase (COX) enzymes , specifically COX-1 and COX-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .

Mode of Action

The compound’s mode of action is likely related to the inhibition of COX enzymes, particularly COX-2 . By inhibiting these enzymes, the compound can reduce the production of prostaglandins, thereby alleviating inflammation and pain .

Biochemical Pathways

The compound affects the arachidonic acid pathway , which is responsible for the production of prostaglandins . By inhibiting COX enzymes, the compound disrupts this pathway, leading to a decrease in prostaglandin production and, consequently, a reduction in inflammation and pain .

Pharmacokinetics

The compound’swater solubility is estimated to be 0.1294 mg/L at 25°C , which may impact its absorption and distribution in the body.

Result of Action

The inhibition of COX enzymes and the subsequent reduction in prostaglandin production can lead to significant anti-inflammatory and analgesic activities . This suggests that the compound could potentially be used in the treatment of conditions characterized by inflammation and pain.

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound’s low water solubility could affect its absorption and distribution in the body, potentially influencing its efficacy. Additionally, factors such as pH and temperature could impact the compound’s stability and activity.

Biochemical Analysis

Biochemical Properties

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)butanamide has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been associated with the inhibition of ubiquitin ligase . The nature of these interactions is complex and can involve various biochemical reactions .

Cellular Effects

The effects of this compound on cells are diverse. It has been shown to have selective cytotoxicity against tumorigenic cell lines . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It may interact with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

This could potentially include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2OS/c1-3-4-10(16)14-12-15-11-7(2)5-8(13)6-9(11)17-12/h5-6H,3-4H2,1-2H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOIYDSWUIMTXPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NC2=C(S1)C=C(C=C2C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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